molecular formula C8H11N3O2 B12959495 ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate

ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate

Cat. No.: B12959495
M. Wt: 181.19 g/mol
InChI Key: GDSFKIDCDKASSO-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused pyrrole and triazole ring system, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Etherification: The initial step involves the etherification of a suitable starting material.

    Hydrazonation: The intermediate product undergoes hydrazonation to introduce the hydrazine moiety.

    Cyclization: The hydrazine intermediate is then cyclized to form the fused pyrrole-triazole ring system.

    Reduction: Finally, the compound is reduced to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate involves its interaction with molecular targets such as RIPK1. The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related diseases and conditions.

Comparison with Similar Compounds

Ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)7-10-9-6-4-3-5-11(6)7/h2-5H2,1H3

InChI Key

GDSFKIDCDKASSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C2N1CCC2

Origin of Product

United States

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